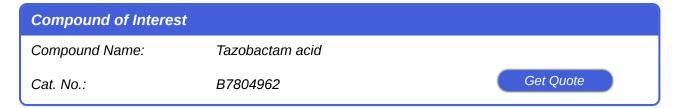


Application Notes and Protocols for Studying β-Lactamase Evolution Using Tazobactam Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The evolution of β -lactamase enzymes is a primary driver of antibiotic resistance, posing a significant threat to the efficacy of β -lactam antibiotics. Tazobactam, a potent inhibitor of many Class A and some Class C β -lactamases, serves as an invaluable tool for studying the evolutionary pathways of these resistance enzymes. By exerting selective pressure, tazobactam can be used in laboratory settings to guide the evolution of β -lactamases, allowing researchers to identify mutations that confer resistance to this inhibitor and gain insights into the molecular mechanisms of adaptation. These studies are crucial for understanding the emergence of resistance in clinical settings and for the development of next-generation β -lactamase inhibitors.

These application notes provide detailed protocols for utilizing **tazobactam acid** in studies of β -lactamase evolution, including methods for determining minimum inhibitory concentrations (MIC), enzyme kinetics, and performing directed evolution experiments.

Data Presentation

Table 1: Inhibitory Activity of Tazobactam Against Various β-Lactamases



β- Lactam ase	Class	Organis m	IC50 (nM)	Ki (nM)	k_inact (s ⁻¹)	Number of Turnove rs before Inactiva tion	Referen ce(s)
TEM-1	Α	Escheric hia coli	97	130	-	125	[1][2]
TEM-30 (Arg244S er)	Α	Escheric hia coli	-	-	-	-	[3]
TEM-31 (Arg244C ys)	А	Escheric hia coli	-	-	-	-	[3]
SHV-1	А	Klebsiella pneumon iae	-	70	-	-	[4]
PC1	Α	Staphylo coccus aureus	27	217	-	2	[1][2]
OHIO-1	Α	Escheric hia coli	-	-	-	-	[3]
OHIO-1 (Met69lle	А	Escheric hia coli	-	-	-	-	[3]
P99	С	Enteroba cter cloacae	-	125	-	50	[1][2]
AmpC	С	Escheric hia coli	48000 - 84000	-	-	-	[5]



CcrA	В	Bacteroid es fragilis	>100,000	-	-	4,000	[1][2]
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Note: '-' indicates data not readily available in the searched literature. IC50, Ki, and k_inact values can vary depending on experimental conditions.

Table 2: Piperacillin/Tazobactam MICs for β-Lactamase-

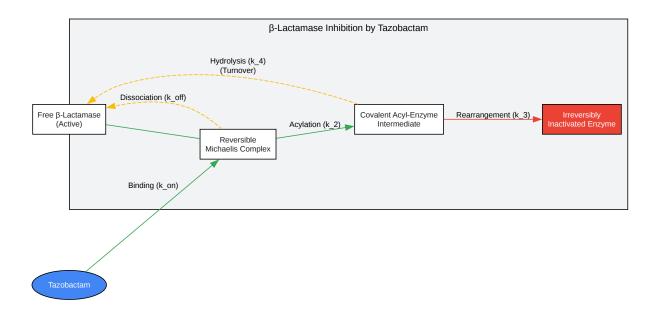
Producing Strains

Organism	β-Lactamase(s)	Piperacillin/Tazoba ctam MIC (µg/mL)	Reference(s)
Escherichia coli	ESBL-producers	4 (MIC ₅₀)	[6]
Klebsiella pneumoniae	ESBL-producers	16 (MIC ₅₀)	[6]
Escherichia coli	ESBL-producers	<0.5/4 to >128/4	[7]
Klebsiella spp. ESBL-producers		<0.5/4 to >128/4	[7]
Enterobacteriaceae ESBL and non-ESBL producers		-	[8]
Escherichia coli	OXA-1	8 or 16	[9]
Klebsiella pneumoniae	OXA-1	8 or 16	[9]

Note: MIC values are often reported for the piperacillin component, with tazobactam at a fixed concentration (e.g., $4 \mu g/mL$).

Mandatory Visualizations

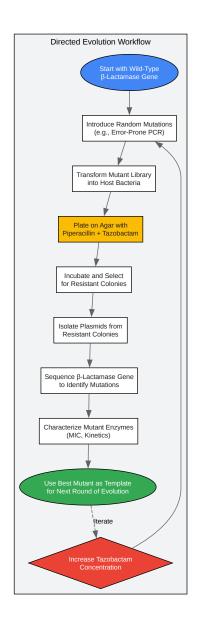




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Caption: Mechanism of β -lactamase inactivation by tazobactam.





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Caption: Workflow for directed evolution of β -lactamases.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from CLSI guidelines for piperacillin/tazobactam susceptibility testing.

Materials:



- Piperacillin sodium salt
- Tazobactam acid
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- · Bacterial culture in logarithmic growth phase
- 0.5 McFarland turbidity standard
- Sterile saline or broth for inoculum preparation
- Incubator (35°C ± 2°C)

Procedure:

- Preparation of Antibiotic Stock Solutions:
 - Prepare a stock solution of piperacillin and a separate stock solution of tazobactam in a suitable solvent (e.g., sterile distilled water or buffer).
 - Filter-sterilize the stock solutions.
- Preparation of Working Solutions:
 - Prepare serial twofold dilutions of piperacillin in CAMHB.
 - Add a fixed concentration of tazobactam (typically 4 μg/mL) to each well containing the piperacillin dilutions.
- Inoculum Preparation:
 - Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
 - Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5
 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.



- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
- Inoculation of Microtiter Plates:
 - $\circ~$ Dispense 50 μL of the appropriate piperacillin/tazobactam solution into each well of the 96-well plate.
 - Add 50 μL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 μL and a final bacterial concentration of \sim 5 x 10⁵ CFU/mL.
 - Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control
 well (CAMHB only).
- Incubation:
 - Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- · Reading the MIC:
 - The MIC is the lowest concentration of piperacillin (in the presence of 4 μg/mL tazobactam) that completely inhibits visible bacterial growth.

Protocol 2: Enzyme Kinetics of β -Lactamase Inhibition by Tazobactam

This protocol outlines a general method to determine the kinetic parameters of tazobactam inhibition.

Materials:

- Purified β-lactamase enzyme
- Tazobactam acid
- Nitrocefin (or another suitable chromogenic β-lactam substrate)
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)



- Spectrophotometer capable of kinetic measurements
- 96-well UV-transparent microplates

Procedure:

- Determination of Initial Velocity:
 - Determine the K_m of the β-lactamase for nitrocefin by measuring the initial rate of hydrolysis at various nitrocefin concentrations.
 - \circ For subsequent inhibition assays, use a nitrocefin concentration well below the K_m (e.g., $0.1 \times K_m$).
- IC50 Determination:
 - Pre-incubate a fixed concentration of the β-lactamase with a range of tazobactam concentrations for a set period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
 - Initiate the reaction by adding nitrocefin.
 - Measure the initial rate of nitrocefin hydrolysis by monitoring the change in absorbance at the appropriate wavelength (e.g., 486 nm for hydrolyzed nitrocefin).
 - Plot the percentage of enzyme inhibition versus the logarithm of the tazobactam concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Determination of K_i and k_{inact} (for irreversible inhibitors):
 - \circ Pre-incubate the β -lactamase with various concentrations of tazobactam.
 - At different time points, withdraw aliquots and dilute them into a solution containing a saturating concentration of nitrocefin to measure the residual enzyme activity.
 - The observed rate of inactivation (koes) at each tazobactam concentration can be determined by plotting the natural logarithm of the percentage of remaining activity against time.



A plot of k_{oes} versus the tazobactam concentration will allow for the determination of K_i
 (the inhibitor concentration that gives half the maximal rate of inactivation) and k_{inact} (the
 maximal rate of inactivation).

Protocol 3: Directed Evolution of β -Lactamase for Tazobactam Resistance

This protocol describes a method for evolving β -lactamase genes in the laboratory to select for mutations that confer resistance to tazobactam.

Materials:

- Plasmid containing the wild-type β-lactamase gene
- E. coli host strain (e.g., DH5α for cloning, a suitable expression strain for selection)
- Error-prone PCR kit or reagents
- DNA purification kits
- Electroporator and cuvettes
- LB agar plates containing piperacillin and varying concentrations of tazobactam
- Liquid LB medium
- Incubator

Procedure:

- Generation of a Mutant Library:
 - \circ Amplify the β -lactamase gene from the plasmid using error-prone PCR to introduce random mutations.
 - Purify the PCR product.
- Library Cloning:



- Digest the purified PCR product and the vector plasmid with appropriate restriction enzymes.
- Ligate the mutated gene fragments into the vector.
- Transform the ligation mixture into a suitable E. coli cloning strain.
- Selection of Resistant Mutants:
 - Extract the plasmid library from the cloning strain.
 - Transform the plasmid library into the E. coli expression strain.
 - Plate the transformed cells on LB agar plates containing a concentration of piperacillin that is inhibitory to the wild-type enzyme and a starting concentration of tazobactam.
 - Incubate the plates overnight at 37°C.
- Isolation and Characterization of Mutants:
 - Pick individual colonies that grow on the selection plates.
 - Culture the selected colonies in liquid LB medium with the same concentrations of piperacillin and tazobactam.
 - Isolate the plasmids from the resistant clones.
 - Sequence the β-lactamase gene to identify the mutations.
 - Characterize the phenotype of the mutants by determining the MIC of piperacillin/tazobactam.
 - Purify the mutant enzymes and perform kinetic analysis as described in Protocol 2.
- Iterative Rounds of Evolution:
 - Use the most resistant mutant(s) from the previous round as the template for the next round of error-prone PCR.



- In each subsequent round, increase the concentration of tazobactam in the selection plates to apply stronger selective pressure.
- Repeat the process for several rounds to evolve β-lactamases with high-level resistance to tazobactam.

Conclusion

Tazobactam acid is a critical molecular probe for elucidating the evolutionary mechanisms of β -lactamase-mediated antibiotic resistance. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at understanding how β -lactamases adapt to inhibitor pressure. This knowledge is fundamental to the ongoing effort to combat antibiotic resistance and develop durable therapeutic strategies.

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